ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate
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Overview
Description
Ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate is an organic compound that features both ester and amide functional groups It is characterized by the presence of a nitrophenyl group attached to an acrylamide moiety, which is further connected to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate typically involves a multi-step process:
Acryloylation: The attachment of an acryloyl group to the nitrophenyl compound, which can be done using acryloyl chloride in the presence of a base such as pyridine.
Amidation: The formation of an amide bond between the acryloylated nitrophenyl compound and 3-aminobenzoic acid.
Esterification: The final step involves esterifying the carboxylic acid group of the amidated product with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using aqueous base.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium hydroxide, water.
Substitution: Sodium methoxide, methanol.
Major Products Formed
Oxidation: 3-amino derivative.
Reduction: 3-{[3-(3-aminophenyl)acryloyl]amino}benzoic acid.
Substitution: Various substituted nitrophenyl derivatives.
Scientific Research Applications
Ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester and amide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-{[3-(4-nitrophenyl)acryloyl]amino}benzoate
- Ethyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate
Uniqueness
Ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Properties
IUPAC Name |
ethyl 3-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-2-25-18(22)14-6-4-7-15(12-14)19-17(21)10-9-13-5-3-8-16(11-13)20(23)24/h3-12H,2H2,1H3,(H,19,21)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHUNNBOUJENFF-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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